molecular formula C23H22F3N5O2 B13979250 N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide

N-{4-[(3r,4r,5s)-3-Amino-4-Hydroxy-5-Methylpiperidin-1-Yl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide

Cat. No.: B13979250
M. Wt: 457.4 g/mol
InChI Key: ODZZYKUYGVLOTQ-ONJZCGHCSA-N
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Description

The compound n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a piperidine ring, a pyridine ring, and a picolinamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the amino and hydroxy groups, and the coupling of the pyridine and picolinamide moieties. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques can help monitor the reaction progress and ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain functional groups with others, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Researchers study the compound’s interactions with biological molecules, such as proteins and nucleic acids, to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including its ability to modulate specific biological pathways and its efficacy in treating certain diseases.

    Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide include other picolinamide derivatives and compounds with similar structural features, such as:

  • n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide
  • n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide

Uniqueness

The uniqueness of n-(4-((3r,4r,5s)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22F3N5O2

Molecular Weight

457.4 g/mol

IUPAC Name

N-[4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C23H22F3N5O2/c1-12-10-31(11-16(27)22(12)32)19-7-8-28-9-18(19)30-23(33)17-6-5-15(26)21(29-17)20-13(24)3-2-4-14(20)25/h2-9,12,16,22,32H,10-11,27H2,1H3,(H,30,33)/t12-,16+,22+/m0/s1

InChI Key

ODZZYKUYGVLOTQ-ONJZCGHCSA-N

Isomeric SMILES

C[C@H]1CN(C[C@H]([C@@H]1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F

Canonical SMILES

CC1CN(CC(C1O)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F

Origin of Product

United States

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